molecular formula C19H19F3N2O2 B2554574 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 1904347-40-5

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2554574
CAS No.: 1904347-40-5
M. Wt: 364.368
InChI Key: VGXWLIGGSUKGOR-UHFFFAOYSA-N
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Description

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a sophisticated chemical scaffold designed for pharmaceutical and biological research. This compound integrates key structural motifs with established relevance in medicinal chemistry: a pyridine ring, a pyrrolidine linker, and a trifluoromethylphenyl group. The pyridine nucleus is a privileged structure in drug discovery, frequently identified in compounds with notable antimicrobial and antiviral activities . Its presence often contributes to improved water solubility and provides a versatile platform for molecular interactions with biological targets . The 3-(trifluoromethyl)phenyl group is a common pharmacophore, where the trifluoromethyl moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity . The pyrrolidine ring serves as a valuable conformational constraint and is often used to link pharmacophoric elements, potentially influencing the compound's overall bioavailability and target selectivity. This combination of features makes this chemical entity a promising candidate for investigators exploring new therapeutic agents. Its structure suggests potential for application in hit-to-lead optimization campaigns, particularly in areas such as infectious disease or enzyme inhibition. Researchers can utilize this compound as a building block for synthesizing more complex derivatives or as a reference standard in bioactivity screening assays. The specific stereochemistry of the pyrrolidine ring may be critical for its biological activity and should be considered during experimental design. Applications: This product is intended for research purposes only. It is suited for use in medicinal chemistry studies, as a synthetic intermediate, in high-throughput screening programs, and for investigating structure-activity relationships (SAR). Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-13-4-2-7-17(23-13)26-16-8-9-24(12-16)18(25)11-14-5-3-6-15(10-14)19(20,21)22/h2-7,10,16H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXWLIGGSUKGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex organic compound with potential biological activities. Its unique structure, incorporating a pyrrolidine ring and multiple aromatic systems, suggests a variety of interactions with biological targets. This article explores its biological activity, synthesis, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N3O2C_{17}H_{19}N_{3}O_{2}, with a molecular weight of approximately 329.42 g/mol. The compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially influence biological activity.

PropertyValue
Molecular FormulaC17H19N3O2
Molecular Weight329.42 g/mol
IUPAC Name1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
CAS Number1904329-11-8

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Its structural similarity to known enzyme inhibitors suggests potential inhibitory effects on specific enzymes involved in metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, altering their activity.
  • Receptor Interaction: It may interact with various receptors, such as serotonin or dopamine receptors, influencing neurotransmitter systems.

Case Studies and Research Findings

Research on similar compounds has shown promising results in various biological assays. For instance, compounds with similar structures have been investigated for their antimicrobial and anticancer properties.

  • Anticancer Activity: A study on related pyrrolidine derivatives demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that this compound may exhibit similar properties.
  • Antimicrobial Properties: Research indicates that compounds containing pyridine and pyrrolidine rings often possess antimicrobial activity due to their ability to disrupt microbial cell membranes.

Synthesis

The synthesis of 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multi-step organic reactions:

  • Formation of Pyrrolidine Ring: Cyclization reactions are employed to form the pyrrolidine structure.
  • Attachment of Aromatic Systems: Nucleophilic substitution reactions introduce the pyridine and trifluoromethyl phenyl groups.
  • Introduction of Ethanone Group: Acylation reactions finalize the synthesis by introducing the ethanone moiety.

Applications

Given its structural characteristics and preliminary biological activity findings, this compound holds potential in several fields:

  • Pharmaceutical Development: It could serve as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Research: The compound can be utilized as a building block in synthesizing more complex molecules for research purposes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share key features such as pyridine rings, trifluoromethyl groups, or ethanone moieties. Below is a comparative analysis of these compounds based on molecular properties, substituents, and synthesis approaches.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Source
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone (Target) C19H20F3N2O2* 365.38* 6-Methylpyridin-2-yloxy, 3-(Trifluoromethyl)phenyl, Pyrrolidine Not specified N/A
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone C15H15NO3S 305.35 6-Methylpyridin-3-yl, 4-Methylsulfonylphenyl Not detailed
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone C7H4ClF3NO 213.56 6-Chloropyridin-3-yl, Trifluoroethanone Not detailed
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone C8H6F3NO 189.13 6-(Trifluoromethyl)pyridin-3-yl, Ethanone Not detailed
1-[3-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]ethanone C16H15F3N2O 308.30 6-Dimethylamino-4-(trifluoromethyl)pyridin-2-yl, Phenyl ethanone Not detailed

*Hypothetical calculation based on structural analysis.

Structural Features and Functional Groups

  • Pyridine Derivatives : The target compound and others (e.g., ) incorporate pyridine rings, which improve solubility and binding interactions. Substituents on the pyridine (e.g., methyl, chloro, trifluoromethyl) modulate electronic properties and steric effects.
  • Trifluoromethyl Groups : Compounds in and use trifluoromethyl substituents to enhance metabolic stability and lipophilicity, a feature shared with the target compound.
  • Ethanone Moieties: The ethanone group (C=O) is a common linker in bioactive molecules, facilitating hydrogen bonding and structural rigidity.

Research Findings and Data Analysis

Physicochemical Properties

  • Molecular Weight : The target compound (365.38 g/mol) is heavier than simpler analogs like (189.13 g/mol), likely due to its pyrrolidine and dual aromatic substituents.
  • Lipophilicity : Trifluoromethyl groups increase logP values, as seen in and , which may enhance blood-brain barrier penetration.
  • Boiling Points : reports a predicted boiling point of 444.5±45.0°C for its compound, suggesting high thermal stability due to aromatic and polar groups .

Pharmacological Potential

  • Target Interactions : Pyridine and pyrrolidine moieties are common in kinase inhibitors and GPCR ligands. The target compound’s trifluoromethyl group may improve binding to hydrophobic pockets .
  • Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Q & A

Q. How to reconcile discrepancies in biological activity between in vitro and cell-based assays?

  • Resolution: Cell membrane permeability limitations or off-target effects (e.g., efflux pumps) may reduce efficacy. Chemical modification (e.g., PEGylation) or co-administration with permeability enhancers (e.g., cyclodextrins) can bridge this gap .

Methodological Best Practices

  • Synthetic Optimization: Use statistical experimental design (e.g., Box-Behnken) to model interactions between temperature, solvent, and catalyst loading .
  • Analytical Rigor: Pair LCMS with high-resolution mass spectrometry (HRMS) for unambiguous molecular formula confirmation .

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